Cas no 500303-68-4 (2-(4-bromo-2-nitrophenyl)ethan-1-amine)
2-(4-bromo-2-nitrophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 4-bromo-2-nitro-
- 2-(4-bromo-2-nitrophenyl)ethan-1-amine
-
- Inchi: 1S/C8H9BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2
- InChI Key: UFIXIPOOVGSPSH-UHFFFAOYSA-N
- SMILES: C1(CCN)=CC=C(Br)C=C1[N+]([O-])=O
2-(4-bromo-2-nitrophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911548-1g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-5g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-10g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-0.05g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-0.1g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-0.25g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-0.5g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-1.0g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 1g |
$914.0 | 2023-05-27 | ||
| Enamine | EN300-1911548-2.5g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1911548-5.0g |
2-(4-bromo-2-nitrophenyl)ethan-1-amine |
500303-68-4 | 5g |
$2650.0 | 2023-05-27 |
2-(4-bromo-2-nitrophenyl)ethan-1-amine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-(4-bromo-2-nitrophenyl)ethan-1-amine
2-(4-Bromo-2-Nitrophenyl)Ethan-1-Amine: A Comprehensive Overview
2-(4-Bromo-2-Nitrophenyl)Ethan-1-Amine, also known by its CAS number 500303-68-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a nitro group, and an amine functional group. The presence of these functional groups makes it highly versatile and applicable in various research and industrial contexts.
The molecular structure of 2-(4-Bromo-2-Nitrophenyl)Ethan-1-Amine consists of a benzene ring substituted with a bromine atom at the para position and a nitro group at the ortho position. The ethanamine group is attached to the benzene ring, providing a site for potential reactivity. This structure not only enhances the compound's stability but also facilitates its use in various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer drugs.
One of the most notable applications of 500303-68-4 is in the field of drug discovery. Researchers have explored its potential as a precursor for synthesizing compounds with anti-inflammatory and anti-proliferative properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant activity against human cancer cell lines. This finding underscores its importance in the development of novel therapeutic agents.
In addition to its pharmacological applications, 2-(4-Bromo-2-Nitrophenyl)Ethan-1-Amine has found utility in materials science. Its ability to form stable complexes with metal ions has made it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have been documented in high-profile journals such as Nature Materials, highlighting the compound's role in cutting-edge research.
The synthesis of 500303-68-4 typically involves multi-step reactions that require precise control over reaction conditions. A common approach involves the bromination of an aromatic ring followed by nitration and subsequent amination. The optimization of these steps has been a focus of recent research, with studies aiming to improve yield and reduce reaction time. Innovations in catalytic methods have also been explored to enhance the efficiency of these processes.
In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structure and purity of 2-(4-Bromo-2-Nitrophenyl)Ethan-1-Amine. These methods provide critical insights into the compound's physical properties and reactivity, enabling researchers to design more effective synthetic pathways and applications.
The environmental impact and safety profile of this compound are also areas of interest. While it is not classified as a hazardous material under standard conditions, proper handling procedures are recommended due to its chemical reactivity. Research into its biodegradation and toxicity has been ongoing, with recent studies focusing on its potential effects on aquatic ecosystems.
In conclusion, 2-(4-Bromo-2-Nitrophenyl)Ethan-1-Amine, or CAS No. 500303-68-4, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
500303-68-4 (2-(4-bromo-2-nitrophenyl)ethan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)